- Protonation Studies of Modified Adenine and Adenine Nucleotides by Theoretical Calculations and 15N NMRJournal of Organic Chemistry, 2002, 67(3), 790-802,
Cas no 49564-60-5 (Adenosine 5'-(tetrahydrogen triphosphate), 2-chloro-)

49564-60-5 structure
상품 이름:Adenosine 5'-(tetrahydrogen triphosphate), 2-chloro-
Adenosine 5'-(tetrahydrogen triphosphate), 2-chloro- 화학적 및 물리적 성질
이름 및 식별자
-
- DIINOSINE PENTAPHOSPHATE
- 2- CHLOROADENOSINE- 5'- O- TRIPHOSPHATE ( 2-CL-ATP )
- 2-Chloro-ATP
- 2-Chloroadenosine-5-triphosphate
- 2-Chloro-Adenosinetriphosphate
- 2-chloroadenosine 5'-(tetrahydrogen triphosphate)
- 2-ClATP
- GTPL1716
- 2-chloroadenosine-5'-triphosphate
- BDBM50422385
- Q27071884
- 2-chloro-9-[5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9H-purin-6-amine
- [(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl (hydroxy-phosphonooxyphosphoryl) hydrogen phosphat
- 2-Chlorodenosin-5'- triphosphate
- 2-Chloroadenosine 5'-triphosphate
- 2-Chloro-ATP
- Adenosine 5'-(tetrahydrogen triphosphate), 2-chloro-
- 49564-60-5
- D0U8HD
- [(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl (hydroxy-phosphonooxyphosphoryl) hydrogen phosphate
- (((2R,3S,4R,5R)-5-(6-Amino-2-chloro-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)triphosphoric acid
- PD050591
- CHEMBL1368696
- C10-H15-Cl-N5-O13-P3
- C10H15ClN5O13P3
- (((2R,3S,4R,5R)-5-(6-Amino-2-chloro-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)triphosphoricacid
- SCHEMBL2027164
- DTXSID50964269
- [[(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
- 2-Chloroadenosine 5'-triphosphate
- 2-Chlorodenosin-5'-triphosphate
- ((2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl)methyl (hydroxy-phosphonooxyphosphoryl) hydrogen phosphate
-
- 인치: 1S/C10H15ClN5O13P3/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21)/t3-,5-,6-,9-/m1/s1
- InChIKey: RNGCVFCOKZEZFL-UUOKFMHZSA-N
- 미소: ClC1N=C(C2=C(N=1)N(C=N2)[C@H]1[C@@H]([C@@H]([C@@H](COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O1)O)O)N
계산된 속성
- 정밀분자량: 540.9567742g/mol
- 동위원소 질량: 540.9567742g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 7
- 수소 결합 수용체 수량: 17
- 중원자 수량: 32
- 회전 가능한 화학 키 수량: 8
- 복잡도: 836
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 4
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 279
- 소수점 매개변수 계산 참조값(XlogP): -4.7
실험적 성질
- 용해도: H2O: soluble
Adenosine 5'-(tetrahydrogen triphosphate), 2-chloro- 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-288070-5 µmol |
2-Chloroadenosine triphosphate sodium salt, |
49564-60-5 | ≥95% | 5 µmol |
¥1504.00 | 2023-09-05 | |
SHENG KE LU SI SHENG WU JI SHU | sc-5l |
2-Chloroadenosine triphosphate sodium salt |
49564-60-5 | 5l |
¥2256.00 | 2024-11-04 |
Adenosine 5'-(tetrahydrogen triphosphate), 2-chloro- 합성 방법
합성회로 1
반응 조건
1.1R:POCl3, S:MeCN
1.2R:S:CCl4
2.1R:NH3, S:EtOH
3.1R:POCl3, R:(MeO)3PO
3.2R:2Bu3N •H4P2O7
3.3R:H2O
1.2R:S:CCl4
2.1R:NH3, S:EtOH
3.1R:POCl3, R:(MeO)3PO
3.2R:2Bu3N •H4P2O7
3.3R:H2O
참조
Adenosine 5'-(tetrahydrogen triphosphate), 2-chloro- Raw materials
Adenosine 5'-(tetrahydrogen triphosphate), 2-chloro- Preparation Products
Adenosine 5'-(tetrahydrogen triphosphate), 2-chloro- 관련 문헌
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722
-
Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
-
D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118
49564-60-5 (Adenosine 5'-(tetrahydrogen triphosphate), 2-chloro-) 관련 제품
- 1036445-63-2(Benzenamine, 4-bromo-N-(2-methylpropyl)-2-nitro-)
- 2228311-88-2(2-5-(2-methylcyclopropyl)furan-2-ylpiperidine)
- 2228861-85-4(4-(1-ethyl-1H-pyrazol-3-yl)pyrrolidin-2-one)
- 1235993-31-3(6-fluoroimidazo[1,2-a]pyridin-3-amine)
- 1904-00-3(3-amino-1-phenylpyrrolidin-2-one)
- 1785333-04-1(4,4-Difluoropentan-2-amine)
- 941970-67-8(8-(5-bromofuran-2-carbonyl)-3-methyl-1,3,8-triazaspiro4.5decane-2,4-dione)
- 2320858-11-3(8-(naphthalene-1-sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo3.2.1octane)
- 1448034-58-9(methyl 7-(pyridine-3-sulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate)
- 332100-78-4(<br>2-[5-(2-Bromo-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-N-(2-methyl-4-nitro-ph enyl)-acetamide)
추천 공급업체
Hefei Zhongkesai High tech Materials Technology Co., Ltd
골드 회원
중국 공급자
시약

Amadis Chemical Company Limited
골드 회원
중국 공급자
시약

Jincang Pharmaceutical (Shanghai) Co., LTD.
골드 회원
중국 공급자
시약

Hubei Tianan Hongtai Biotechnology Co.,Ltd
골드 회원
중국 공급자
대량

Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
중국 공급자
대량